molecular formula C21H20O6 B2826353 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate CAS No. 869080-20-6

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate

Cat. No. B2826353
CAS RN: 869080-20-6
M. Wt: 368.385
InChI Key: GPPSUKACXUJUCX-UHFFFAOYSA-N
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Description

  • IUPAC Name : Methyl 3-(3,4-dimethoxyphenyl)-2-propenoate

Molecular Structure Analysis

  • The compound exhibits good agreement between theoretical calculations (DFT/B3LYP method) and experimental data .

Physical And Chemical Properties Analysis

  • HOMO-LUMO Energy Gap : Experimentally measured (4.1096 eV) and theoretically calculated (4.09096 eV) values are nearly the same .

Scientific Research Applications

Synthesis and Characterization of Polymers

A series of polymers functionalized with coumarone and diethanolamine, derived from poly(4-(chloromethyl)-2-oxo-2H-chromen-7-yl-2-ethylpropanoate), were synthesized and characterized. These polymers were investigated for their dielectric properties, showing a decrease in dielectric constant values with applied frequency and an increase with the rise in concentrations of diethanolamine (DEA) in the polymer for all temperatures. The study provides insights into the electronic features and vibrational frequencies of the polymers, offering potential applications in materials science and engineering (Bezgin, Ayaz, & Demirelli, 2015).

Crystal Structure Analysis

The crystal structure of a flavone hymenoxin, closely related to the compound of interest, was determined, highlighting the planarity of the molecule's core structure and its intramolecular and intermolecular hydrogen bonding patterns. This study contributes to the understanding of the structural properties of flavones and their derivatives, with implications for their reactivity and interaction with biological targets (Watson, Kashyap, Gao, & Mabry, 1991).

Complexation Study of Crown Ethers

A novel synthesis and complexation study of chromenone crown ethers was conducted, focusing on their ability to form complexes with sodium and potassium ions. This research provides valuable information on the chemical behavior of chromenone derivatives in the presence of metal ions, with potential applications in the development of new sensing materials and molecular recognition systems (Gündüz et al., 2006).

Photophysical and Photochemical Properties

A study on nitroxide-mediated photopolymerization introduced a new compound with a chromophore group, exploring its decomposition under UV irradiation to generate radicals. This work contributes to the field of photopolymerization, suggesting applications in the development of novel polymerization initiators and materials with specific optical properties (Guillaneuf et al., 2010).

Synthesis and Application as Fluorescence Sensor

Research on synthesized coumarin–triazole derivatives investigated their electronic absorption, fluorescence spectra, and sensitivity as fluorescence sensors for iron(III) ions. This study not only provides insights into the photophysical properties of these compounds but also demonstrates their potential as selective and sensitive sensors for detecting metal ions in solutions (Joshi et al., 2015).

properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-12(2)20(22)26-15-7-5-14-9-16(21(23)27-18(14)11-15)13-6-8-17(24-3)19(10-13)25-4/h5-12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPSUKACXUJUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate

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